Navitoclax - 923564-51-6

Navitoclax

Catalog Number: EVT-287589
CAS Number: 923564-51-6
Molecular Formula: C47H55ClF3N5O6S3
Molecular Weight: 974.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Navitoclax (ABT-263) is a small molecule that acts as a potent, orally bioavailable B-cell lymphoma 2 (BCL-2) family protein inhibitor. [, ] It exhibits a high affinity for BCL-2, BCL-xL, and BCL-w proteins, with Ki values in the low nanomolar or sub-nanomolar range. [, , ] These proteins are key regulators of apoptosis, the process of programmed cell death. [, ] By inhibiting these proteins, Navitoclax promotes apoptosis in cells that overexpress these anti-apoptotic factors, including various cancer cells. [, , ] While initially developed as an anti-cancer agent, research suggests potential applications in other areas where apoptosis plays a role, such as autoimmune diseases and fibrosis. [, ]

Mechanism of Action

Navitoclax exerts its pro-apoptotic effects by mimicking the action of BH3-only proteins, a class of pro-apoptotic BCL-2 family members. [, ] Normally, anti-apoptotic proteins like BCL-2, BCL-xL, and BCL-w bind and sequester pro-apoptotic proteins like BAX and BAK, preventing them from forming pores in the mitochondrial membrane. [, ] Navitoclax disrupts this interaction by binding to the hydrophobic groove of these anti-apoptotic proteins, mimicking the BH3 domain of pro-apoptotic proteins. [, ] This disrupts the balance between pro- and anti-apoptotic factors, leading to the release of BAX and BAK. [, ] These activated proteins can then oligomerize and form pores in the mitochondrial outer membrane, releasing cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering caspase activation and apoptosis. []

Physical and Chemical Properties Analysis
  • Molecular Weight: High molecular weight []
  • Lipophilicity (logP): High logP value []
  • Solubility: Low solubility in aqueous media []
  • Oral Bioavailability: Moderate oral bioavailability in preclinical models []
Applications

Cancer Research:

  • Hematological Malignancies: Navitoclax has shown promise in treating hematological malignancies, particularly chronic lymphocytic leukemia (CLL). [, , , , , ] Studies demonstrate its efficacy as a single agent and in combination with other therapies like rituximab or chemotherapy. [, , , ] Navitoclax has demonstrated activity even in CLL cells with high-risk cytogenetic features like 17p deletion, which are often resistant to standard therapies. [, ]
  • Overcoming Drug Resistance: The ability of Navitoclax to synergize with other chemotherapeutic agents, particularly in cases where resistance has developed, is a significant area of research. [, , ] Studies suggest that Navitoclax may help overcome resistance by modulating the expression of other BCL-2 family proteins, such as MCL-1, a known resistance factor. [, , , ]

Autoimmune Diseases:

  • Systemic Lupus Erythematosus: Studies in a murine model of lupus nephritis demonstrated that Navitoclax significantly reduced proteinuria, improved survival rates, and decreased autoreactive lymphocyte populations, suggesting its potential in treating autoimmune diseases. []

Fibrosis:

  • Cardiac Fibrosis: Research in a mouse model of heart failure demonstrated that Navitoclax improved cardiac function, reduced fibrosis, and decreased inflammatory responses, indicating potential therapeutic applications in fibrotic diseases. []
Future Directions
  • Overcoming Drug Resistance: Identifying and targeting mechanisms of resistance to Navitoclax, such as upregulation of MCL-1, is crucial for expanding its therapeutic window and improving treatment outcomes. [, , ]
  • Developing Biomarkers for Patient Selection: Identifying reliable biomarkers that can predict responsiveness to Navitoclax will be critical for selecting patients who are most likely to benefit from treatment and avoiding unnecessary toxicity. [, ]
  • Developing Next-Generation BCL-2 Inhibitors: Building upon the knowledge gained from Navitoclax, further research should focus on developing next-generation BCL-2 family inhibitors with improved specificity, reduced toxicity, and enhanced efficacy against resistant cancers. [, , ]

Properties

CAS Number

923564-51-6

Product Name

Navitoclax

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide

Molecular Formula

C47H55ClF3N5O6S3

Molecular Weight

974.6 g/mol

InChI

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1

InChI Key

JLYAXFNOILIKPP-KXQOOQHDSA-N

SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C

Solubility

Soluble in DMSO, not in water

Synonyms

ABT 263
ABT-263
ABT263
navitoclax

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C

Isomeric SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.